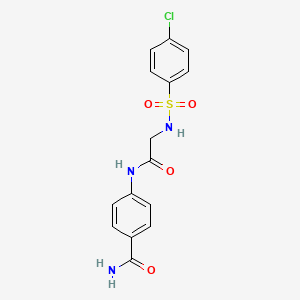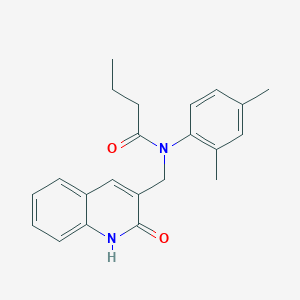
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide, also known as DMQB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMQB is a member of the quinoline family and is synthesized through a multi-step process that involves the reaction of 2,4-dimethylphenylamine with 2-hydroxy-3-formylquinoline.
作用機序
The mechanism of action of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and survival. This compound inhibits the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. By inhibiting topoisomerase II, this compound prevents cancer cells from dividing and growing. Additionally, this compound also inhibits the activity of the NF-κB signaling pathway, which is involved in inflammation and cell survival. By inhibiting NF-κB, this compound induces apoptosis in cancer cells and prevents their survival.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects that make it a promising candidate for scientific research. This compound has been shown to have low toxicity and high bioavailability, which means that it can be easily absorbed and distributed in the body. Moreover, this compound has also been shown to have antioxidant properties, which can prevent oxidative damage to cells and tissues.
実験室実験の利点と制限
One of the main advantages of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide for lab experiments is its high potency and selectivity. This compound has been shown to have a high affinity for cancer cells, which means that it can selectively target cancer cells without affecting healthy cells. Additionally, this compound has a low toxicity profile, which makes it a safe candidate for lab experiments. However, one of the limitations of this compound is its high cost of synthesis, which can make it difficult to produce in large quantities.
将来の方向性
There are several future directions for N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide research. One of the most promising directions is the development of this compound-based therapies for cancer treatment. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Additionally, this compound can also be explored for its potential applications in other fields, such as neurodegenerative diseases and infectious diseases. Furthermore, the synthesis of this compound can be optimized to reduce its cost and increase its yield, which can make it more accessible for scientific research.
合成法
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide is synthesized through a multi-step process that involves the reaction of 2,4-dimethylphenylamine with 2-hydroxy-3-formylquinoline. The reaction is catalyzed by a base, such as potassium carbonate, in the presence of a solvent, such as ethanol. The resulting product is then purified through column chromatography to obtain this compound in a pure form.
科学的研究の応用
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)butyramide has shown promising results in various scientific research applications. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. This compound achieves this by inducing apoptosis, which is a process of programmed cell death, in cancer cells. Moreover, this compound has also been shown to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-4-7-21(25)24(20-11-10-15(2)12-16(20)3)14-18-13-17-8-5-6-9-19(17)23-22(18)26/h5-6,8-13H,4,7,14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQWACXHBPEODU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC2=CC=CC=C2NC1=O)C3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7704160.png)
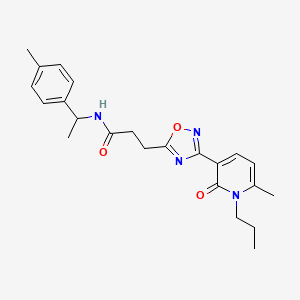
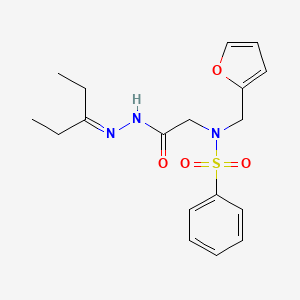
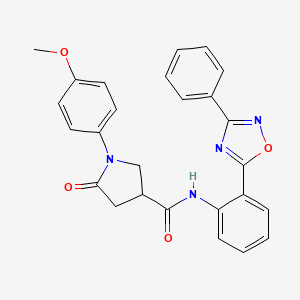
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7704186.png)
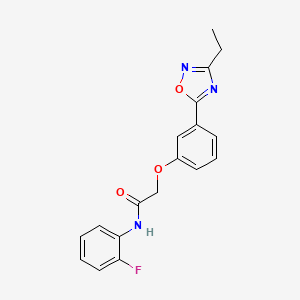

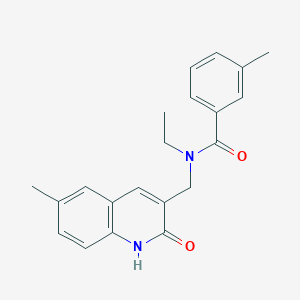
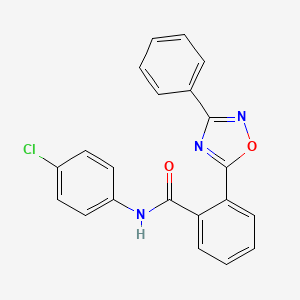

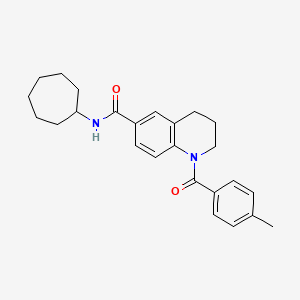
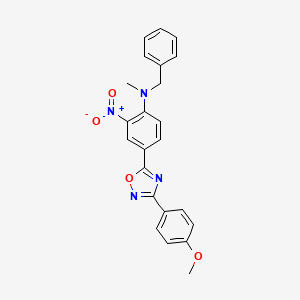
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7704239.png)
